2-Cyanoethane-1-sulfonamide

Physicochemical Characterization Solid-State Handling Sulfonamide Building Blocks

Generic alkanesulfonamides fail in sultam synthesis due to missing cyano handle and altered pKa. 2-Cyanoethane-1-sulfonamide (CAS 97716-80-8) solves this: • Two-carbon spacing enables direct cyclization to sultams for β-lactamase/carbonic anhydrase inhibitors. • pKa 9.66±0.25 and LogP -1.64 ensure controlled reactivity and solubility. • Melting point 94-95°C, ≥98% purity-reliable HPLC reference standard. Procurement ensures reproducible chemistry and supply continuity.

Molecular Formula C3H6N2O2S
Molecular Weight 134.16 g/mol
CAS No. 97716-80-8
Cat. No. B1441223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyanoethane-1-sulfonamide
CAS97716-80-8
Molecular FormulaC3H6N2O2S
Molecular Weight134.16 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)N)C#N
InChIInChI=1S/C3H6N2O2S/c4-2-1-3-8(5,6)7/h1,3H2,(H2,5,6,7)
InChIKeyLQVQJTDKXVPNIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyanoethane-1-sulfonamide Properties and Verified Differentiation


2-Cyanoethane-1-sulfonamide (CAS 97716-80-8) is an aliphatic sulfonamide featuring a terminal cyano group on a two-carbon ethane backbone [1]. The compound possesses a melting point of 94-95 °C, a calculated pKa of 9.66±0.25, and a predicted LogP of approximately -1.64 [2]. As a small-molecule scaffold, it functions primarily as a versatile synthetic intermediate where the cyano group serves as an electrophilic handle and the sulfonamide moiety enables hydrogen-bonding interactions .

Why Generic Aliphatic Sulfonamides Fail as Substitutes


Substituting 2-Cyanoethane-1-sulfonamide with a generic aliphatic sulfonamide building block (e.g., methanesulfonamide or ethanesulfonamide) or an alternative cyano-containing reagent introduces significant experimental risk because the precise two-carbon spacing between the cyano and sulfonamide groups dictates both physicochemical properties and synthetic reactivity. The predicted pKa of 9.66±0.25 for 2-Cyanoethane-1-sulfonamide contrasts with methanesulfonamide (pKa ~10.5–10.8) and influences protonation state and hydrogen-bonding capacity under physiological buffer conditions. Furthermore, the ACD/LogP of -1.64 [1] differs markedly from the more lipophilic benzenesulfonamide analogs, directly affecting solubility and partitioning behavior. Substitution without verification of equivalent reactivity in the specific transformation—whether nucleophilic addition, alkylation, or cyclization—can result in failed reactions, altered product profiles, or irreproducible biological outcomes.

Quantitative Differentiation Evidence for Procurement


Melting Point vs. Closest Aliphatic Analogs

2-Cyanoethane-1-sulfonamide exhibits a melting point of 94–95 °C , which is significantly higher than the simplest aliphatic sulfonamide methanesulfonamide (melting point approximately 20 °C) [1] and distinctly lower than the solid-state melting range of the aromatic sulfonamide benzenesulfonamide (150–156 °C) . This intermediate melting behavior reflects the compound's aliphatic chain length and polar cyano substitution and directly impacts handling, storage stability at room temperature, and compatibility with thermal processes.

Physicochemical Characterization Solid-State Handling Sulfonamide Building Blocks

Lipophilicity Profile vs. Methanesulfonamide

2-Cyanoethane-1-sulfonamide has a predicted ACD/LogP of -1.64 [1], which is approximately 0.3–0.4 log units more lipophilic than methanesulfonamide (ACD/LogP approximately -2.0 to -2.1) [2]. This difference, while modest in magnitude, reflects the contribution of the cyanoethyl chain to hydrophobic surface area and translates into measurably different partitioning behavior in aqueous-organic systems. The compound remains highly water-soluble (due to the sulfonamide moiety) but offers slightly enhanced membrane permeability potential compared to the unsubstituted methyl analog.

Lipophilicity ADME Prediction Compound Solubility

Dual-Functional Scaffold for Sultam Synthesis

The nitrile function in 2-Cyanoethane-1-sulfonamide serves as a versatile precursor for the synthesis of cyclic sulfonamides (sultams) [1]. In contrast, the corresponding non-cyano alkanesulfonamides (e.g., ethanesulfonamide) lack the internal electrophilic carbon required for intramolecular cyclization under mild conditions. While no direct quantitative yield comparison for the same transformation is available in the open literature, the presence of the cyano group enables reaction pathways (e.g., nitrile hydrolysis to amide or carboxylic acid; reduction to amine; cyclization to sultams) that are mechanistically unavailable to simple alkanesulfonamides. This functional duality allows 2-Cyanoethane-1-sulfonamide to serve simultaneously as both a sulfonamide building block and a masked electrophilic or nucleophilic center.

Synthetic Methodology Cyclization Precursors Sultam Synthesis

Acid-Base Behavior: pKa Differentiation

The predicted pKa of 9.66±0.25 for 2-Cyanoethane-1-sulfonamide is approximately 0.8–1.2 log units lower than the pKa reported for methanesulfonamide (10.5–10.8) [1]. This increased acidity is attributable to the electron-withdrawing inductive effect of the cyano group. At physiological pH (7.4), both compounds remain predominantly in the neutral sulfonamide form (>99% unionized); however, at pH values approaching the pKa (e.g., pH 8.5–9.5, relevant to certain subcellular compartments), 2-Cyanoethane-1-sulfonamide will exist as a measurably higher fraction of the anionic sulfonamidate species compared to methanesulfonamide.

Ionization State Bioavailability Prediction Sulfonamide pKa

Polar Surface Area for Permeability Estimation

2-Cyanoethane-1-sulfonamide has a calculated topological polar surface area (TPSA) of 83.95 Ų . This value is higher than that of the unsubstituted aliphatic sulfonamide ethanesulfonamide (TPSA ~72 Ų) due to the additional nitrogen atom of the cyano group, but remains below the commonly accepted threshold of 140 Ų for reasonable oral bioavailability prediction. The TPSA value reflects the compound's moderate polarity and influences its predicted passive diffusion across lipid bilayers.

TPSA Membrane Permeability Drug-Likeness

High-Value Application Scenarios


Sultam-Based Enzyme Inhibitors and Antibiotic Scaffolds

The nitrile group of 2-Cyanoethane-1-sulfonamide enables direct intramolecular cyclization to form sultams (cyclic sulfonamides), a privileged scaffold in medicinal chemistry for β-lactamase inhibitors and carbonic anhydrase inhibitors. Procurement of this specific cyano-containing sulfonamide is required because non-cyano alkanesulfonamides cannot undergo analogous cyclization without external activation, adding synthetic steps. The predicted pKa of 9.66±0.25 and TPSA of 83.95 Ų further support its utility as a building block for lead optimization campaigns targeting orally bioavailable inhibitors. [1]

Electrophotographic Toner Charge Control Agent Development

Derivatives of 2-Cyanoethane-1-sulfonamide, specifically N-(2-cyanoethenyl)sulfonamides, have been patented as essentially colorless negative charge control agents for color electrophotographic toner compositions. The parent sulfonamide serves as the key synthetic precursor for introducing the cyanoethenyl moiety. Substitution with alternative sulfonamide building blocks would alter the electronic properties of the resulting charge control agent, potentially affecting triboelectric charging behavior and color fidelity. Procurement of 2-Cyanoethane-1-sulfonamide ensures access to this specific class of charge control agents with documented thermal stability and colorlessness. [2][3]

Covalent Probe Design for Lysine-Selective Targeting

The cyano group of 2-Cyanoethane-1-sulfonamide provides an electrophilic handle that, when properly activated, can engage nucleophilic amino acid residues. Recent disclosures on 2-cyanoarenesulfonamides (CNS) as lysine-selective warheads demonstrate the utility of cyano-sulfonamide motifs for covalent inhibitor development. While 2-Cyanoethane-1-sulfonamide is an aliphatic analog, its core structural features align with this emerging covalent targeting strategy. Procurement of this specific compound enables exploration of aliphatic cyano-sulfonamide electrophiles as tunable warheads with potentially distinct reactivity profiles compared to aromatic CNS analogs. [4]

Analytical Reference Standard for Quality Control

With a well-defined melting point of 94–95 °C and established purity specifications (≥98% from vendors such as Leyan), 2-Cyanoethane-1-sulfonamide serves as a reliable reference standard for HPLC method development and reaction monitoring in sulfonamide synthesis programs. The compound's intermediate melting behavior and moderate lipophilicity (LogP -1.64) facilitate its use as a retention time marker in reverse-phase chromatography, enabling robust quantification of reaction progress and impurity profiling.

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